molecular formula C18H20N4O B2668669 1-(2-Methoxyethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385390-78-3

1-(2-Methoxyethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2668669
CAS RN: 385390-78-3
M. Wt: 308.385
InChI Key: MZFGCEJNQRDXFL-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic compound that is a constituent of many bioactive heterocyclic compounds . It’s a structural isoster of naturally occurring nucleotides, which allows it to interact easily with the biopolymers of the living system . Pyrimido[1,2-a]benzimidazoles are a type of nitrogen-containing heterocyclic compounds that have received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .


Synthesis Analysis

The synthesis of benzimidazole usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . For pyrimido[1,2-a]benzimidazoles, one of the methods involves heating under reflux in pyridine .


Molecular Structure Analysis

Benzimidazole and pyrimido[1,2-a]benzimidazoles are nitrogenous heterocycles. They contain fragments similar to the natural heterocycles purines and pyrimidines, which are of great practical importance .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole and pyrimido[1,2-a]benzimidazoles are diverse and depend on the specific derivatives and conditions. For example, the reaction of ethanone with two molar equivalence of bromine in acetic acid at 90–100 ºC can result in the formation of bromoacetyl derivative .

Mechanism of Action

The mechanism of action of benzimidazole and pyrimido[1,2-a]benzimidazoles derivatives can vary widely depending on their specific structures and the biological systems they interact with. They have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Future Directions

The future directions for research on benzimidazole and pyrimido[1,2-a]benzimidazoles derivatives are likely to involve the synthesis of new derivatives and the exploration of their biological activities. The increased interest in such heterocyclic systems is due to the promise of the emergence of unique properties (biological active, photophysical, structural, etc.) because of the practical applications .

properties

IUPAC Name

1-(2-methoxyethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-3-6-13-11-17(20-9-10-23-2)22-16-8-5-4-7-15(16)21-18(22)14(13)12-19/h4-5,7-8,11,20H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFGCEJNQRDXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

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